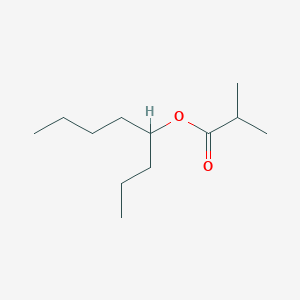
octan-4-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-4-yl 2-methylpropanoate: is an ester compound formed from the reaction between octan-4-ol and 2-methylpropanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octan-4-yl 2-methylpropanoate typically involves the esterification reaction between octan-4-ol and 2-methylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Octan-4-ol+2-methylpropanoic acidH2SO4Octan-4-yl 2-methylpropanoate+H2O
Industrial Production Methods: In industrial settings, the production of esters like this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and may employ catalysts such as ion-exchange resins to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octan-4-yl 2-methylpropanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield octan-4-ol and 2-methylpropanoic acid.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed:
Hydrolysis: Octan-4-ol and 2-methylpropanoic acid.
Reduction: Octan-4-ol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Chemistry: Octan-4-yl 2-methylpropanoate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions.
Biology and Medicine: Esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers.
Industry: This compound is used in the fragrance and flavor industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of octan-4-yl 2-methylpropanoate in chemical reactions involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water to form the ester. The molecular targets and pathways involved in its biological applications are related to its ability to form biodegradable polymers that can be used in drug delivery systems.
Comparison with Similar Compounds
- Ethyl 2-methylpropanoate
- Methyl 2-methylpropanoate
- Butyl 2-methylpropanoate
Comparison: Octan-4-yl 2-methylpropanoate is unique due to its longer alkyl chain compared to ethyl, methyl, and butyl 2-methylpropanoates. This longer chain can influence its physical properties, such as boiling point and solubility, making it more suitable for certain applications in the fragrance and flavor industry.
Properties
CAS No. |
84782-08-1 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
octan-4-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-5-7-9-11(8-6-2)14-12(13)10(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
FOZNTHBYWBFDFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















